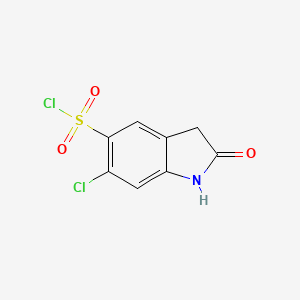

6-Chloro-2-oxoindoline-5-sulfonyl chloride

Description

BenchChem offers high-quality 6-Chloro-2-oxoindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-oxoindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO3S/c9-5-3-6-4(2-8(12)11-6)1-7(5)15(10,13)14/h1,3H,2H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFKEZJREGYOPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2NC1=O)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923231-83-8 | |

| Record name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Molecular Architecture and Synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride

Executive Summary

6-Chloro-2-oxoindoline-5-sulfonyl chloride (CAS: 923231-83-8) is a high-value heterocyclic scaffold predominantly utilized in the synthesis of tyrosine kinase inhibitors (TKIs) and antiviral agents.[1] As a dual-functionalized oxindole, it possesses both an electrophilic sulfonyl chloride moiety and a halogenated core, making it a critical "warhead" precursor for fragment-based drug discovery (FBDD). This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and handling protocols for medicinal chemists.

Part 1: Molecular Architecture & Physicochemical Profile

The compound features an indolin-2-one (oxindole) core substituted at the 6-position with chlorine and the 5-position with a sulfonyl chloride group.[1][2] This specific regiochemistry is vital for its biological activity, often directing the orientation of the molecule within the ATP-binding pockets of kinase enzymes.

Quantitative Data Summary

| Property | Value | Technical Note |

| IUPAC Name | 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | |

| CAS Number | 923231-83-8 | Verified Identifier |

| Molecular Formula | C₈H₅Cl₂NO₃S | |

| Molecular Weight | 266.10 g/mol | Monoisotopic Mass: 264.94 Da |

| Physical State | Off-white to pale yellow solid | Hygroscopic |

| Solubility | DMSO, DMF, THF | Reacts/Decomposes in Water/Alcohols |

| Melting Point | >200°C (Decomposes) | Varies by purity/solvate form |

Structural Electronic Analysis

The reactivity of this molecule is defined by the interplay between the electron-withdrawing sulfonyl group and the oxindole core:

-

C5-Sulfonyl Center: Highly electrophilic due to the combined inductive effects of the adjacent chlorine (C6) and the aromatic ring. This makes it susceptible to rapid nucleophilic attack by amines.

-

C6-Chlorine Atom: Provides steric bulk and lipophilicity; generally stable under standard sulfonylation conditions but can be displaced under harsh transition-metal catalyzed conditions.

-

Oxindole NH (N1): Acidic proton (pKa ~17 in DMSO), capable of hydrogen bonding, often serving as a hinge-binder in kinase inhibitor complexes.

Part 2: Synthetic Routes & Process Chemistry[5][9][10]

The synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (EAS) . The 6-chlorooxindole precursor directs the incoming sulfonyl group to the 5-position due to the para-directing effect of the nitrogen (N1) and the ortho-directing effect of the chlorine (C6), which synergistically activate the C5 position while the carbonyl at C2 deactivates the C3/C4 positions.

Protocol: Chlorosulfonation of 6-Chlorooxindole[1]

Reagents:

-

6-Chlorooxindole (1.0 eq)

-

Chlorosulfonic acid (

) (5.0 - 10.0 eq) [Excess serves as solvent and reagent]

Step-by-Step Methodology:

-

Preparation: Charge a dry round-bottom flask with neat chlorosulfonic acid. Cool to 0°C using an ice/salt bath. Critical: System must be under inert atmosphere (

or Ar) to prevent hydrolysis. -

Addition: Slowly add solid 6-chlorooxindole portion-wise over 20 minutes. Maintain internal temperature <5°C to prevent uncontrolled exotherms.

-

Reaction: Remove cooling bath. Allow to warm to Room Temperature (RT), then heat to 60°C for 2–3 hours.

-

Why? The initial intermediate is often the sulfonic acid (

). Heating drives the conversion to the sulfonyl chloride (

-

-

Quenching (The "Crash Out"): Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Safety: This generates massive HCl gas evolution.[3] Perform in a high-efficiency fume hood.

-

-

Isolation: Filter the resulting precipitate immediately. Wash with cold water (x3) and cold hexane.

-

Drying: Vacuum dry over

or in a desiccator. Do not use heat for drying as the wet solid is prone to hydrolysis.

Synthetic Workflow Diagram

Caption: Figure 1. Chlorosulfonation workflow converting 6-chlorooxindole to the sulfonyl chloride derivative.

Part 3: Reactivity & Applications (Sulfonamide Synthesis)

The primary utility of this compound is as an electrophile to create sulfonamides. In drug development, this linkage is stable and polar, often improving the pharmacokinetic profile of the final molecule.

Standard Sulfonylation Protocol

Reaction:

-

Solvent: Anhydrous THF or DCM.

-

Base Scavenger: Pyridine (1.0 eq) or Triethylamine (1.2 eq). Note: Pyridine is preferred if the amine is weak, as it can act as a nucleophilic catalyst.

-

Procedure: Dissolve the amine and base in solvent at 0°C. Add 6-Chloro-2-oxoindoline-5-sulfonyl chloride (dissolved in minimal solvent) dropwise.

-

Causality: The dropwise addition prevents "double reaction" (if the amine is primary) and controls the exotherm.

Reactivity Pathway Diagram

Caption: Figure 2. Divergent reactivity pathways: Desired sulfonamide formation vs. hydrolytic degradation.

Part 4: Analytical Characterization

Validating the structure requires distinguishing the product from the starting material (which lacks the sulfonyl group) and the hydrolyzed acid.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d6

- 10.8 ppm (s, 1H): Indole NH (Broad).

-

7.85 ppm (s, 1H): H4 proton. This signal is significantly deshielded (shifted downfield) compared to the starting material due to the adjacent electron-withdrawing

- 6.95 ppm (s, 1H): H7 proton. Appears as a singlet due to lack of ortho-coupling (para to H4).

-

3.55 ppm (s, 2H): C3 Methylene protons (

Mass Spectrometry (MS)

-

Ionization: ESI (Negative mode often favored for sulfonamides, but Positive for the chloride precursor if derivatized).

-

Isotope Pattern: The molecule contains two chlorine atoms .

-

Look for the characteristic M, M+2, and M+4 cluster.

-

Relative intensity approx 9:6:1 (Standard

isotope effect). -

Base Peak: ~265 m/z (M-H)- or similar depending on ionization technique.

-

Part 5: Handling, Stability & Safety[12]

Stability Profile

-

Moisture Sensitivity: High . The sulfonyl chloride bond hydrolyzes rapidly in moist air to form the sulfonic acid (

) and HCl. -

Storage: Store under Argon/Nitrogen at -20°C.

-

Visual Indicator: Pure compound is off-white. Degradation turns the solid yellow/orange and sticky (due to acid formation).

Safety Hazards (SDS Summary)

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Lachrymator: Vapors may cause eye irritation/tearing.

-

Reacts with Water: Releases toxic HCl gas.

References

-

PubChem. (2025).[1] 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent.[4] Royal Society of Chemistry. (Contextual grounding for chlorosulfonation chemistry).

Sources

- 1. 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H5Cl2NO3S | CID 16228051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-chloro-2-oxoindoline-5-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 4. api.pageplace.de [api.pageplace.de]

Methodological & Application

Reaction conditions for coupling 6-Chloro-2-oxoindoline-5-sulfonyl chloride with amines

Abstract

The 6-chloro-2-oxoindoline-5-sulfonyl chloride scaffold is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors (e.g., analogs of Sunitinib) and anticancer agents. This guide provides a comprehensive technical workflow for coupling this sulfonyl chloride with various amines. We define optimized reaction conditions to maximize yield while minimizing common side reactions such as hydrolysis and bis-sulfonylation. Three distinct protocols are provided to address solubility challenges inherent to the oxindole core.

Chemical Basis & Mechanistic Insights

The Electrophile: 6-Chloro-2-oxoindoline-5-sulfonyl chloride

-

Reactivity: The sulfonyl chloride (

) at the 5-position is a hard electrophile, highly reactive toward nucleophiles (amines). -

Electronic Effects: The 6-chloro substituent exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the sulfur center compared to the unsubstituted analog.

-

Solubility Profile: The oxindole (lactam) core confers high polarity and potential hydrogen-bonding capability (donor at NH, acceptor at C=O). This often leads to poor solubility in non-polar solvents like hexanes or ether, necessitating the use of DCM, THF, or DMF.

-

Lactam Stability: The N-1 lactam proton (

) is relatively acidic. While weak bases (TEA, Pyridine) used in coupling are safe, strong bases (NaH, NaOH) can deprotonate this position, potentially leading to solubility changes or side reactions if alkylating agents are present.

Reaction Mechanism

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The amine nucleophile attacks the sulfur, forming a tetrahedral intermediate (transition state), followed by the expulsion of the chloride ion.

-

Base Requirement: A base is strictly required to scavenge the HCl by-product. Failure to remove HCl will protonate the amine nucleophile, rendering it unreactive (ammonium salt formation).

Experimental Protocols

Method A: Standard Conditions (DCM/Pyridine)

Best for: Reactive aliphatic amines and soluble aromatic amines.

Reagents:

-

6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

Pyridine (2.0 – 3.0 equiv or used as co-solvent)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, suspend 6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL). -

Activation: Add Pyridine (3.0 mmol). The suspension may clarify as the intermediate sulfonyl-pyridinium species forms.

-

Addition: Cool the mixture to 0°C. Add the amine (1.1 mmol) dropwise (diluted in 1 mL DCM if solid).

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (typically 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (hydrolyzes to sulfonic acid on LC-MS in water/ACN).

-

Workup: Dilute with DCM (20 mL). Wash with 1N HCl (to remove pyridine), followed by saturated

and brine. Dry over

Method B: Polar/Unreactive Substrates (DMF/DIPEA)

Best for: HCl salts of amines, poorly soluble amines, or sterically hindered anilines.

Reagents:

-

6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.0 equiv)[1]

-

Amine (1.2 equiv)[2]

-

DIPEA (Diisopropylethylamine) (2.5 – 3.0 equiv)

-

Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step:

-

Dissolution: Dissolve the amine (1.2 mmol) and DIPEA (3.0 mmol) in anhydrous DMF (3 mL) at RT.

-

Addition: Add 6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.0 mmol) portion-wise as a solid (or dissolved in minimal DMF) to the stirring amine solution at 0°C.

-

Note: Adding the chloride to the amine ensures the amine is always in excess locally, minimizing bis-sulfonylation.

-

-

Reaction: Stir at RT for 4–12 hours. If the amine is an aniline with electron-withdrawing groups, heating to 40–60°C may be required.

-

Workup: Pour the reaction mixture into ice-water (30 mL).

-

Precipitation: Often, the product precipitates as a solid.[3] Filter, wash with water and hexanes, and dry.

-

Extraction: If no precipitate forms, extract with EtOAc (3x). Wash organic layer extensively with water/LiCl solution (to remove DMF) and brine.

-

Method C: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up, water-soluble amines (e.g., amino acids), or green chemistry applications.

Reagents:

-

6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.0 equiv)[1]

-

Amine (1.1 equiv)

-

Base: 10% Aqueous

or -

Solvent: THF or Acetone

Step-by-Step:

-

Biphasic Setup: Dissolve the amine in the organic solvent (THF, 5 mL). Add the aqueous carbonate solution (2.0 equiv base).

-

Addition: Add the sulfonyl chloride (1.0 mmol) slowly to the vigorously stirred biphasic mixture at 0°C.

-

Reaction: Stir vigorously at RT for 2 hours.

-

Workup: Acidify carefully with 1N HCl to pH ~3-4 (precipitates the sulfonamide if it has acidic character or neutralizes the base). Extract with EtOAc.[4]

Reaction Logic & Troubleshooting

The following diagram illustrates the decision-making process for selecting the correct protocol and troubleshooting common issues.

Caption: Decision tree for selecting coupling protocols and troubleshooting reaction outcomes.

Comparative Data & Optimization

| Parameter | Method A (DCM/Pyr) | Method B (DMF/DIPEA) | Method C (Biphasic) |

| Solubility | Good for lipophilic amines | Excellent for all | Good for amino acids |

| Reaction Rate | Fast (0.5 - 2 h) | Moderate (2 - 12 h) | Moderate (1 - 4 h) |

| Purification | Acid wash usually sufficient | Aqueous workup/Column often needed | Acidification/Precipitation |

| Water Tolerance | Low (Strictly Anhydrous) | Low | High |

| Risk | Pyridine removal can be tedious | DMF removal requires washing | Hydrolysis of Sulfonyl Cl |

Safety & Handling

-

Corrosivity: 6-Chloro-2-oxoindoline-5-sulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2] Handle in a fume hood.

-

Moisture Sensitivity: Sulfonyl chlorides react violently with water to form sulfonic acids and HCl gas. Store under inert gas at 4°C.

-

Pressure: Reactions in closed vessels (if heating) can generate pressure due to HCl release if not adequately scavenged.

References

-

Bahrami, K., et al. (2009).[5] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry.

-

De Luca, L., & Giacomelli, G. (2008).[5] Microwave-Assisted Synthesis of Sulfonamides. Journal of Organic Chemistry.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 16228051, 6-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride.

-

Youn, S. W., et al. (2009). Regioselective Synthesis of 3-Arylindoles. Organic Letters.

-

Sigma-Aldrich. (2023). Safety Data Sheet: 6-Chloro-2-oxoindoline-5-sulfonyl chloride.

Sources

- 1. 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H5Cl2NO3S | CID 16228051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H6ClNO3S | CID 4962506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. cbijournal.com [cbijournal.com]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

Preparation of 6-chloro-5-sulfonamido-2-oxindole Derivatives: A Detailed Synthetic Guide

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-chloro-5-sulfonamido-2-oxindole derivatives. This class of compounds holds significant interest for researchers in medicinal chemistry and drug discovery due to their potential as kinase inhibitors and other therapeutic agents. The protocols outlined herein are designed to be robust and reproducible, offering a clear pathway for the preparation of these valuable molecules.

Introduction: The Significance of the 6-chloro-5-sulfonamido-2-oxindole Scaffold

The 2-oxindole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The strategic incorporation of a chlorine atom at the 6-position and a sulfonamide group at the 5-position can significantly modulate the physicochemical properties and biological activity of the parent oxindole molecule. The sulfonamide group, in particular, is a key pharmacophore in a multitude of approved drugs, known for its ability to form crucial hydrogen bond interactions with biological targets.[3][4] The combination of these functionalities on the oxindole ring system has led to the development of potent inhibitors of various kinases, such as Bruton's tyrosine kinase (BTK), which are implicated in cancer and autoimmune diseases.

This guide will detail a reliable synthetic route to access 6-chloro-5-sulfonamido-2-oxindole, a key building block for the synthesis of a library of derivatives. The presented methodology is based on established chemical transformations, with explanations for the choice of reagents and reaction conditions to ensure both efficiency and safety.

Synthetic Strategy: A Multi-Step Approach to the Target Scaffold

The preparation of 6-chloro-5-sulfonamido-2-oxindole is best approached through a multi-step synthesis, commencing with the commercially available 6-chloro-2-oxindole. The overall strategy involves the introduction of a functional group at the 5-position that can be readily converted to a sulfonamide. A common and effective approach is the nitration of the aromatic ring, followed by reduction to an amine, which can then be transformed into the desired sulfonamide.

A more direct and efficient alternative involves the direct chlorosulfonylation of the 6-chloro-2-oxindole at the 5-position, followed by amination to yield the final product. This latter approach is often preferred due to its atom economy and reduced number of synthetic steps.

Below is a visual representation of the proposed synthetic workflow:

Caption: Proposed synthetic workflows for 6-chloro-5-sulfonamido-2-oxindole.

This guide will focus on the more direct and efficient Route B: Direct Chlorosulfonylation .

Experimental Protocols

Part 1: Synthesis of 6-chloro-2-oxindole-5-sulfonyl chloride

This protocol describes the direct chlorosulfonylation of 6-chloro-2-oxindole. Chlorosulfonic acid is a highly reactive and corrosive reagent; therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn, and the reaction should be performed in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 6-chloro-2-oxindole | ≥98% | Sigma-Aldrich |

| Chlorosulfonic acid | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |

| Ice | - | - |

| Saturated sodium bicarbonate solution | - | - |

| Anhydrous sodium sulfate | - | - |

Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 6-chloro-2-oxindole (1.0 eq).

-

Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (5.0 eq) dropwise to the cooled and stirred 6-chloro-2-oxindole. The addition rate should be controlled to maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Workup: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

-

Extraction: The resulting precipitate is the crude sulfonyl chloride. If the product is not a solid, extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with cold water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Finally, wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 6-chloro-2-oxindole-5-sulfonyl chloride. The crude product is often used in the next step without further purification.

Part 2: Synthesis of 6-chloro-5-sulfonamido-2-oxindole

This protocol details the conversion of the sulfonyl chloride intermediate to the final sulfonamide product via amination.

Materials and Reagents:

| Reagent/Material | Purity/Grade | Supplier (Example) |

| 6-chloro-2-oxindole-5-sulfonyl chloride | (from Part 1) | - |

| Ammonium hydroxide solution (28-30%) | ACS reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | ACS reagent | Sigma-Aldrich |

| 1 M Hydrochloric acid (HCl) | - | - |

| Saturated sodium chloride (brine) solution | - | - |

| Anhydrous sodium sulfate | - | - |

Protocol:

-

Reaction Setup: Dissolve the crude 6-chloro-2-oxindole-5-sulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice-water bath to 0-5 °C.

-

Amination: Slowly add an excess of ammonium hydroxide solution (10 eq) dropwise to the cooled and stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash with 1 M HCl (2 x 20 mL) to remove excess ammonia, followed by water (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 6-chloro-5-sulfonamido-2-oxindole.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1. Chlorosulfonylation | 6-chloro-2-oxindole, Chlorosulfonic acid | Neat | 0 - RT | 2 - 4 | 70 - 85 |

| 2. Amination | 6-chloro-2-oxindole-5-sulfonyl chloride, NH₄OH | DCM | 0 - RT | 1 - 2 | 80 - 95 |

Yields are approximate and may vary depending on the scale and purity of the starting materials.

Mechanistic Insights

The direct chlorosulfonylation of 6-chloro-2-oxindole is an electrophilic aromatic substitution reaction. The highly electron-deficient sulfur atom in chlorosulfonic acid acts as the electrophile. The oxindole ring is activated towards electrophilic substitution, and the directing effects of the existing substituents guide the incoming sulfonyl chloride group primarily to the 5-position.

Sources

Troubleshooting & Optimization

Handling moisture sensitivity of 6-Chloro-2-oxoindoline-5-sulfonyl chloride

Welcome to the technical support resource for 6-Chloro-2-oxoindoline-5-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling this highly reactive and moisture-sensitive building block. As a key intermediate in the synthesis of various pharmacologically active compounds, its proper handling is paramount to achieving reproducible and high-yielding results.

The sulfonyl chloride moiety is a potent electrophile, making it exceptionally useful for forming sulfonamides through reactions with primary and secondary amines.[1][2] However, this same reactivity makes it highly susceptible to hydrolysis, which is often the primary cause of failed or low-yielding reactions.[3][4] This guide provides troubleshooting solutions and answers to frequently asked questions to help you navigate the challenges associated with its use.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation. The solutions provided are based on established chemical principles and best practices for handling air- and moisture-sensitive reagents.

Q1: My sulfonamide synthesis reaction has a very low or zero yield. What is the most likely cause?

Answer:

The most common culprit for low or no yield in reactions involving 6-Chloro-2-oxoindoline-5-sulfonyl chloride is the premature hydrolysis of the starting material. The sulfonyl chloride functional group is highly reactive towards water, leading to the formation of the corresponding and unreactive sulfonic acid.[3][4] This can happen before the reaction (during storage or weighing) or during the reaction itself if the conditions are not rigorously anhydrous.

Probable Causes & Solutions:

-

Inadequate Storage: The compound may have been exposed to atmospheric moisture prior to use.

-

Solution: Always store 6-Chloro-2-oxoindoline-5-sulfonyl chloride in a tightly sealed container, preferably within a desiccator or a glovebox.[5] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

-

-

Contaminated Solvents or Reagents: The presence of residual water in your reaction solvent or amine substrate will rapidly consume the sulfonyl chloride.

-

Solution: Use freshly distilled, anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone) and stored under an inert atmosphere. Ensure your amine starting material is also dry.

-

-

Atmospheric Exposure During Reaction Setup: The reaction is likely being compromised by moisture from the air during setup and execution.

-

Solution: The entire experimental setup must be conducted under an inert atmosphere (Nitrogen or Argon). This involves using oven-dried glassware, employing Schlenk line techniques or working in a glovebox, and transferring reagents via syringe through rubber septa.

-

Workflow for Anhydrous Reaction Setup

Caption: Inert atmosphere reaction workflow.

Q2: I observe a new, more polar spot on my TLC plate, and my product is difficult to purify. What is happening?

Answer:

This is a classic sign of sulfonyl chloride decomposition, specifically hydrolysis to the sulfonic acid. The sulfonic acid is significantly more polar than the sulfonyl chloride or the desired sulfonamide product, causing it to have a lower Rf value (it stays closer to the baseline) on a normal-phase TLC plate.

Probable Causes & Solutions:

-

Hydrolysis During Aqueous Workup: Standard aqueous workups can cause rapid hydrolysis of any unreacted sulfonyl chloride.

-

Hydrolysis on Silica Gel: Silica gel is not inert; it has a surface coated with acidic silanol groups and is hydrated with water. This environment can cause the decomposition of sulfonyl chlorides and, in some cases, the desired sulfonamide product.

-

Solution: If you must use column chromatography, try to "dry-load" your crude product onto the silica. Alternatively, consider neutralizing the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent system). Whenever possible, purification by recrystallization is preferred to avoid these issues.

-

Hydrolysis Pathway of 6-Chloro-2-oxoindoline-5-sulfonyl chloride

Caption: Hydrolysis of the sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 6-Chloro-2-oxoindoline-5-sulfonyl chloride?

Answer:

Proper storage is critical to maintaining the integrity and reactivity of the compound.[5] Exposure to atmospheric moisture is the primary concern.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[7] | Reduces the rate of decomposition and minimizes moisture condensation. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Displaces atmospheric moisture and oxygen, preventing hydrolysis.[8] |

| Container | Use an airtight, corrosion-resistant container, such as a glass bottle with a PTFE-lined cap.[5] | Prevents leakage and reaction with the container material. |

| Location | Keep in a desiccator or a controlled-atmosphere glovebox. | Provides a secondary barrier against moisture ingress. |

Q2: What are the visible signs of decomposition?

Answer:

While a fresh bottle of 6-Chloro-2-oxoindoline-5-sulfonyl chloride should be a solid, visual inspection can indicate degradation. Signs of decomposition include:

-

Color Change: Development of a darker color can indicate the formation of impurities.[6]

-

Change in Consistency: The material may appear clumpy or sticky due to partial hydrolysis and the formation of HCl gas, which can react with the solid.

-

Pungent Odor: Upon opening, a sharp, acidic odor of hydrogen chloride (HCl) is a strong indicator that the compound has reacted with moisture.

Q3: Which solvents and reagents are compatible with this compound?

Answer:

The choice of solvent is crucial for a successful reaction. Only anhydrous, aprotic solvents should be used.

| Compatible Solvents (Anhydrous) | Incompatible Solvents/Reagents |

| Dichloromethane (DCM) | Water (H₂O) |

| Tetrahydrofuran (THF) | Alcohols (Methanol, Ethanol) |

| Acetonitrile (MeCN) | Primary and Secondary Amines (as solvents) |

| 1,4-Dioxane | Strong Bases (can promote side reactions) |

| Toluene | Protic acids (can catalyze decomposition) |

Q4: What is a standard protocol for synthesizing a sulfonamide using this reagent?

Answer:

This protocol outlines the synthesis of a generic sulfonamide derivative. All steps must be performed under an inert atmosphere.

Experimental Protocol: Synthesis of N-Alkyl/Aryl-6-chloro-2-oxoindoline-5-sulfonamide

-

Preparation:

-

To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the desired primary or secondary amine (1.0 equivalent).

-

Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine (1.2 equivalents), to the solution.

-

Cool the flask to 0°C using an ice-water bath.

-

-

Reagent Addition:

-

In a separate dry vial, dissolve 6-Chloro-2-oxoindoline-5-sulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Using a dry syringe, add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes. Maintain the temperature at 0°C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the sulfonyl chloride starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, cool the mixture back to 0°C.

-

Carefully quench the reaction by adding a small amount of water.

-

Transfer the mixture to a separatory funnel and dilute with additional DCM.

-

Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes) or by flash column chromatography on silica gel if necessary.

-

References

- Benchchem. Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

- HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.

- Benchchem. Preventing decomposition of sulfonyl chloride during reaction.

- S D FINE-CHEM LIMITED. sulphuryl chloride - Sdfine.

- Sciencemadness Wiki. Sulfuryl chloride.

- Sigma-Aldrich.

- Fisher Scientific.

- Frontier Research Publication.

- Wikipedia. Sulfonyl halide.

- ResearchGate. Scheme 2 Influence of oxygen and moisture on the reactions of sulfonyl....

- Merck Millipore. Sulfonyl Chlorides and Sulfonamides.

Sources

- 1. frontiersrj.com [frontiersrj.com]

- 2. Sulfonyl Chlorides and Sulfonamides [merckmillipore.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

Recrystallization methods for 6-Chloro-2-oxoindoline-5-sulfonyl chloride

Executive Summary

6-Chloro-2-oxoindoline-5-sulfonyl chloride (CAS: 119463-65-9) is a highly reactive electrophile and a critical intermediate in the synthesis of tyrosine kinase inhibitors like Sunitinib (Sutent).

Users frequently encounter decomposition due to the sulfonyl chloride moiety's sensitivity to moisture . Hydrolysis converts the target molecule into the corresponding sulfonic acid (

This guide prioritizes anhydrous isolation and acid removal .

Module 1: Standard Purification Protocols

Method A: Industrial Slurry Wash (Acid Removal)

Best for: Removing residual chlorosulfonic acid/sulfuric acid from the crude quench.

Context: The synthesis typically involves chlorosulfonation of 6-chloro-2-oxindole. The crude solid isolated from ice-quenching often contains trapped mineral acids. Recrystallization without prior acid removal causes degradation.

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous mechanical stirring .

-

Critical: Slow addition prevents localized overheating, which hydrolyzes the product.

-

-

Filtration: Filter the precipitate immediately while cold (

). -

Displacement Wash: Wash the filter cake with cold water (

) until the filtrate pH is neutral (pH 6-7).-

Warning: Do not soak. Wash quickly to minimize hydrolysis.

-

-

Solvent Exchange: Wash the cake with cold Toluene or Hexane to displace water.

-

Drying: Vacuum dry at

over

Method B: Analytical Recrystallization (High Purity)

Best for: Obtaining analytical standards or removing organic impurities (isomers).

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent).

| Parameter | Specification | Notes |

| Primary Solvent | Ethyl Acetate (Anhydrous) | Must be dried over molecular sieves (3Å or 4Å). |

| Anti-Solvent | n-Heptane or Hexane | Heptane is preferred (higher boiling point). |

| Concentration | ~1 g per 5-8 mL EtOAc | Depends on impurity profile. |

| Temperature | Do not boil excessively. |

Protocol:

-

Dissolution: Suspend the dried crude solid in minimal anhydrous Ethyl Acetate. Heat to

with stirring. -

Clarification (Optional): If the solution is hazy (inorganic salts), filter hot through a sintered glass funnel or Celite pad.

-

Crystallization: Remove from heat. While still warm, slowly add n-Heptane dropwise until a persistent turbidity (cloudiness) appears.

-

Re-dissolution: Add 1-2 mL of hot Ethyl Acetate to clear the turbidity.

-

Nucleation: Allow the solution to cool slowly to room temperature (RT) without stirring.

-

Finishing: Cool to

for 2 hours. Filter the off-white/yellowish crystals. -

Wash: Wash with cold 1:1 EtOAc/Heptane.

Module 2: Workflow Visualization

The following diagram illustrates the decision logic for purifying the crude sulfonyl chloride.

Caption: Logic flow for isolating 6-Chloro-2-oxoindoline-5-sulfonyl chloride from crude reaction mixtures.

Module 3: Troubleshooting & FAQs

Issue 1: The product turns into a pink/brown paste.

Diagnosis: Hydrolysis & Oxidation. Sulfonyl chlorides are prone to hydrolysis. The resulting sulfonic acid is hygroscopic and often forms oils (pastes). The pink color indicates oxidation of the oxindole ring, often catalyzed by residual acid and moisture. Corrective Action:

-

Check Solvents: Ensure Ethyl Acetate is anhydrous. Water content

will degrade the product. -

Acid Removal: Ensure the initial water wash (Method A) was sufficient to remove mineral acids.

-

Rescue: If the product is a paste, dissolve it in Thionyl Chloride (

) and reflux for 1 hour. This converts the hydrolyzed sulfonic acid back into the sulfonyl chloride. Evaporate excess

Issue 2: Low recovery yield (<40%).

Diagnosis: Solubility in Anti-Solvent or Hydrolysis. Corrective Action:

-

Too much solvent: You likely used too much Ethyl Acetate. The molecule has moderate solubility in polar organics. Reduce the initial volume.

-

Aqueous Loss: During the ice quench, if the volume of water is too high or the filtration is too slow, the product hydrolyzes and dissolves in the aqueous waste stream. Filter immediately.

Issue 3: Melting point is broad or low.

Diagnosis: Mixed Species. The crude often contains unreacted starting material (6-chloro-2-oxindole, MP ~196°C) or the sulfonic acid derivative. Corrective Action:

-

TLC Check: Run TLC (50% EtOAc/Hexane). The sulfonyl chloride is less polar than the sulfonic acid (which stays at the baseline) but more polar than the starting oxindole.

-

Wash: A quick wash of the solid with cold Dichloromethane (DCM) can sometimes remove unreacted oxindole if the sulfonyl chloride is less soluble, though recrystallization is preferred.

References

-

Tang, P. C., et al. (2003).[1] Pyrrole substituted 2-indolinone protein kinase inhibitors.[2] U.S. Patent No. 6,573,293. Washington, DC: U.S. Patent and Trademark Office.

- Grounding: Describes the synthesis of Sunitinib and the isolation of the 5-sulfonyl chloride intermediate via chlorosulfon

-

Gao, Y., et al. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt.[3] U.S. Patent Application No. 20110092717A1.

- Grounding: details the purification challenges and solvent systems for oxindole intermedi

-

Shevchuk, O. I., et al. (2020).[4] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[4] ChemRxiv.

- Grounding: Provides mechanistic insight into the hydrolysis pathways of heterocyclic sulfonyl chlorides.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US6573293B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors - Google Patents [patents.google.com]

- 3. WO2012059941A1 - Process for preparation of sunitinib malate and salts thereof - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

Validation & Comparative

A Researcher's Guide to the Vibrational Landscape of 6-Chloro-2-oxoindoline-5-sulfonyl chloride: An FTIR Spectral Analysis and Comparative Study

For the discerning researcher in drug discovery and development, the precise characterization of novel chemical entities is paramount. 6-Chloro-2-oxoindoline-5-sulfonyl chloride, a key intermediate in the synthesis of various pharmaceutically active compounds, presents a unique spectroscopic profile.[1] This guide provides an in-depth analysis of its predicted Fourier-Transform Infrared (FTIR) spectral markers and offers a comparative study against structurally related, commercially available alternatives. By understanding the distinct vibrational signatures, researchers can ensure the identity, purity, and stability of this critical building block.

The Structural and Spectroscopic Uniqueness of 6-Chloro-2-oxoindoline-5-sulfonyl chloride

6-Chloro-2-oxoindoline-5-sulfonyl chloride (C8H5Cl2NO3S) is a bifunctional molecule featuring a chlorinated oxindole core and an aromatic sulfonyl chloride group.[1] This combination of a lactam, a halogenated aromatic ring, and a reactive sulfonyl chloride moiety gives rise to a complex and informative FTIR spectrum. Each functional group contributes characteristic vibrational modes, creating a unique "fingerprint" for the molecule.

Predicted FTIR Spectral Markers for 6-Chloro-2-oxoindoline-5-sulfonyl chloride

While a publicly available experimental spectrum for this specific compound is not readily accessible, a detailed prediction of its key FTIR absorption bands can be extrapolated from established spectroscopic data of its constituent functional groups and analogous structures.

Table 1: Predicted FTIR Spectral Markers for 6-Chloro-2-oxoindoline-5-sulfonyl chloride

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity | Rationale and Comparative Insights |

| ~3400 | N-H Stretch | Oxindole Lactam | Medium-Strong | The N-H stretching vibration in lactams typically appears in this region. In solid-state spectra, this band may be broadened due to hydrogen bonding.[2] |

| ~1720-1740 | C=O Stretch | Oxindole Lactam (Amide I) | Strong | The carbonyl group of the five-membered lactam ring is expected to show a strong absorption here. The position can be influenced by intermolecular hydrogen bonding.[3] |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium | These bands arise from the stretching vibrations of the carbon-carbon bonds within the benzene ring of the oxindole core. |

| 1370-1410 | S=O Asymmetric Stretch | Sulfonyl Chloride | Strong | This is a highly characteristic and intense band for sulfonyl chlorides.[4][5] Its presence is a key indicator of the sulfonyl chloride moiety. |

| 1160-1204 | S=O Symmetric Stretch | Sulfonyl Chloride | Strong | Paired with the asymmetric stretch, this strong band provides definitive evidence for the -SO2Cl group.[4][5] |

| ~800-900 | C-H Out-of-plane Bend | Aromatic Ring | Medium-Strong | The substitution pattern on the aromatic ring influences the exact position of these bands. |

| ~700-800 | C-Cl Stretch | Chlorinated Aromatic | Medium | The carbon-chlorine stretching vibration is expected in this region. |

| ~375 | S-Cl Stretch | Sulfonyl Chloride | Medium | This lower frequency band is characteristic of the sulfur-chlorine bond and is a crucial marker for this functional group.[3] |

Comparative FTIR Analysis: Distinguishing 6-Chloro-2-oxoindoline-5-sulfonyl chloride from its Precursors and Analogs

To highlight the unique spectral features of 6-Chloro-2-oxoindoline-5-sulfonyl chloride, a comparison with two commercially available and structurally related compounds is presented: 5-Chloroisatin and p-Toluenesulfonyl chloride .

-

5-Chloroisatin (CAS: 17630-76-1): This molecule represents the chlorinated oxindole core of our target compound but lacks the sulfonyl chloride group. Its spectrum is dominated by the lactam and ketone carbonyl stretches.[6]

-

p-Toluenesulfonyl chloride (CAS: 98-59-9): This compound provides the characteristic spectral features of an aromatic sulfonyl chloride group, allowing for a clear comparison of the -SO2Cl vibrational modes.[7]

Table 2: Comparative FTIR Data (Experimental)

| Vibrational Mode | 6-Chloro-2-oxoindoline-5-sulfonyl chloride (Predicted) | 5-Chloroisatin (Experimental)[8][9] | p-Toluenesulfonyl chloride (Experimental)[10] |

| N-H Stretch | ~3400 cm⁻¹ | ~3189 cm⁻¹ | N/A |

| C=O Stretch (Lactam) | ~1720-1740 cm⁻¹ | ~1734 cm⁻¹ | N/A |

| C=O Stretch (Keto) | N/A | ~1786 cm⁻¹ | N/A |

| S=O Asymmetric Stretch | 1370-1410 cm⁻¹ | N/A | ~1375 cm⁻¹ |

| S=O Symmetric Stretch | 1160-1204 cm⁻¹ | N/A | ~1178 cm⁻¹ |

| S-Cl Stretch | ~375 cm⁻¹ | N/A | ~377 cm⁻¹ |

This comparative analysis demonstrates that the presence of the strong S=O stretching bands between 1160-1410 cm⁻¹ and the S-Cl stretch around 375 cm⁻¹ are the definitive markers for the sulfonyl chloride group in 6-Chloro-2-oxoindoline-5-sulfonyl chloride, distinguishing it from its oxindole precursor.

Experimental Protocol for FTIR Analysis

To ensure accurate and reproducible results, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended. ATR is a versatile technique that requires minimal sample preparation.

Objective: To obtain a high-quality FTIR spectrum of the analyte for identification and purity assessment.

Materials:

-

FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

-

Spatula

-

Analyte powder (6-Chloro-2-oxoindoline-5-sulfonyl chloride or comparative compounds)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.

-

Acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.

-

Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact with the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Analysis:

-

The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Perform baseline correction and peak picking to identify the key vibrational modes.

-

Compare the obtained spectrum with reference spectra or the predicted peak positions.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal and anvil after each measurement to prevent cross-contamination.

-

Visualizing the Experimental Workflow

Caption: A streamlined workflow for acquiring and analyzing FTIR spectra using an ATR accessory.

Structural Comparison and Key Differentiating Features

Caption: Key structural similarities and differences between the target molecule and its comparative alternatives.

Conclusion

The FTIR spectrum of 6-Chloro-2-oxoindoline-5-sulfonyl chloride is predicted to exhibit a unique combination of vibrational bands corresponding to its oxindole and sulfonyl chloride moieties. The most definitive spectral markers are the strong S=O stretching vibrations in the 1160-1410 cm⁻¹ region and the S-Cl stretch at approximately 375 cm⁻¹. By comparing its predicted spectrum with the experimental spectra of 5-Chloroisatin and p-Toluenesulfonyl chloride, researchers can confidently identify and characterize this important synthetic intermediate. Adherence to a standardized experimental protocol will ensure the acquisition of high-quality, reliable spectral data, which is crucial for advancing drug discovery and development programs.

References

- Islam, M. R., et al. (2017). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Semantic Scholar.

- Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Bangladesh Journal of Pharmacology, 2(1).

- Al-Amiery, A. A., et al. (2012). Synthesis and characterization of some sulfonamide dervatives.

-

PubChem. (n.d.). 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

- Kamal, A., et al. (2015).

- Zatonska-Medo, M., et al. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC.org.

- El-Sayed, M. A. A., et al. (2024).

-

SpectraBase. (n.d.). p-Toluenesulfonyl chloride. Retrieved from [Link]

-

InstaNANO. (2026). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative FTIR Spectrum for Oxindole in CCl4. Retrieved from [Link]

-

ResearchGate. (2025). New Oxindole-Bridged Acceptors for Organic Sensitizers: Substitution and Performance Studies in Dye-Sensitized Solar Cells. Retrieved from [Link]

-

PubChem. (n.d.). 4-Toluenesulfonyl chloride. Retrieved from [Link]

- Al-Jbouri, F. A. J., et al. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Egyptian Journal of Chemistry.

-

ResearchGate. (n.d.). Reaction scheme. (i) p -toluenesulfonyl chloride, TEA, MDC, r. t., 4 hr. Retrieved from [Link]

-

Journal of the American Chemical Society. (1955). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Retrieved from [Link]

-

ResearchGate. (n.d.). STRUCTURAL DATA OF THE SYNTHESIZED OXINDOLES. Retrieved from [Link]

Sources

- 1. 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H5Cl2NO3S | CID 16228051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ripublication.com [ripublication.com]

- 5. acdlabs.com [acdlabs.com]

- 6. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. 4-Toluenesulfonyl chloride | C7H7ClO2S | CID 7397 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Reactivity Guide: 5-Chloro vs. 6-Chloro Oxindole Sulfonyl Chlorides

This guide provides an in-depth technical comparison of the reactivity, synthesis, and application of 5-chloro-2-oxindole versus 6-chloro-2-oxindole derived sulfonyl chlorides.

Executive Summary

In medicinal chemistry—specifically for kinase inhibitor scaffolds (e.g., Sunitinib analogs)—the positioning of the chlorine substituent on the oxindole core dictates not only the biological activity but, more critically, the synthetic accessibility of the sulfonyl chloride intermediate.

-

6-Chloro-2-oxindole: Exhibits cooperative directing effects , allowing facile and highly regioselective chlorosulfonation at the C5 position. The resulting 6-chloro-2-oxindole-5-sulfonyl chloride is a stable, privileged intermediate.

-

5-Chloro-2-oxindole: Represents a frustrated electronic system for electrophilic aromatic substitution (EAS). With the C5 position blocked, chlorosulfonation yields are low, regioselectivity is poor (C7 vs. C6 mixtures), and alternative synthetic routes are often required.

Recommendation: For library generation requiring a C5-sulfonamide handle, the 6-chloro isomer is the superior starting material. The 5-chloro isomer should be reserved for cases where Structure-Activity Relationship (SAR) data strictly demands a 5-Cl/7-SO₂R substitution pattern.

Mechanistic Analysis: The Regiochemical Imperative

The reactivity difference stems fundamentally from the electrophilic aromatic substitution (EAS) rules governed by the oxindole core's substituents.

Electronic Directing Vectors

The oxindole core contains two directing groups:

-

Amide Nitrogen (NH): A strong activator and ortho/para director.

-

Chlorine Atom (Cl): A weak deactivator but ortho/para director.

Case A: 6-Chlorooxindole (Cooperative)

-

NH Effect: Directs to C5 (para) and C7 (ortho).

-

6-Cl Effect: Directs to C5 (ortho) and C7 (ortho).

-

Result: Both groups cooperatively activate the C5 position . Steric hindrance at C7 (flanked by NH and Cl) further favors C5.

-

Reaction: Rapid, clean conversion to 6-chloro-2-oxindole-5-sulfonyl chloride .

-

Case B: 5-Chlorooxindole (Competitive/Blocked)

-

NH Effect: Directs to C5 (blocked) and C7 (ortho).

-

5-Cl Effect: Directs to C4 (ortho) and C6 (ortho).

-

Result: The primary activation site (C5) is ipso-substituted. The remaining sites are electronically or sterically compromised.

-

C7: Activated by NH, but sterically crowded.

-

C6: Activated by Cl (weak), meta to NH (strong activator). Unfavorable.

-

C4: Activated by Cl, meta to NH. Sterically hindered by the peri-interaction with C3.

-

Pathway Visualization

Figure 1: Reaction pathway comparison showing the kinetic advantage of the 6-chloro isomer.

Experimental Protocols

Protocol A: Synthesis of 6-Chloro-2-oxindole-5-sulfonyl chloride

High-yield, scalable protocol suitable for library synthesis.

Reagents:

-

6-Chlorooxindole (1.0 eq)

-

Chlorosulfonic acid (

) (5.0 eq) – Acts as reagent and solvent.

Procedure:

-

Setup: Equip a round-bottom flask with a drying tube (CaCl₂) and a gas trap (for HCl evolution). Cool

to 0°C. -

Addition: Add 6-Chlorooxindole portion-wise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours. (Monitoring: TLC will show disappearance of starting material; product is polar).

-

Note: If reaction is sluggish, heat to 50°C, but 6-Cl usually reacts at RT.

-

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a white/off-white solid.

-

Isolation: Filter immediately. Wash with cold water (

). Dry under high vacuum over -

Storage: Use immediately or store at -20°C under Argon. (Hydrolysis prone).

Protocol B: Handling 5-Chlorooxindole

Since direct chlorosulfonation is inefficient, this "Workaround Protocol" is recommended for accessing sulfonamide derivatives.

Strategy: Do not chlorosulfonate the oxindole directly. Instead, use a pre-functionalized aniline precursor.

Procedure (Alternative Route):

-

Start with 4-chloro-2-nitrobenzenesulfonyl chloride .

-

React with the desired amine (

) to form the sulfonamide first. -

Perform reductive cyclization (e.g., Fe/AcOH or

) to close the oxindole ring.-

Advantage:[1] Avoids the regioselectivity nightmare of electrophilic substitution on the 5-chloro core.

-

Performance Comparison Data

The following table contrasts the physical and chemical properties of the resulting sulfonyl chlorides (assuming the 5-Cl isomer is obtained via the 7-position).

| Feature | 6-Chloro-5-sulfonyl chloride | 5-Chloro-7-sulfonyl chloride |

| Synthetic Yield | High (85-95%) | Low (<40%) |

| Regioselectivity | >98% (C5) | Poor (Mixture of C7/C6/C4) |

| Reactivity (Aminolysis) | Moderate (Sterically hindered by ortho-Cl) | Low (Sterically hindered by ortho-NH) |

| Hydrolytic Stability | High (Ortho-Cl protects Sulfur) | Moderate |

| Solubility (DCM/THF) | Good | Moderate (Polar NH interaction) |

| Primary Use Case | Kinase Inhibitor Libraries (Sunitinib analogs) | Specialized SAR Probes |

Reactivity Insight: The "Ortho Effect"

In 6-chloro-2-oxindole-5-sulfonyl chloride , the chlorine atom at C6 is ortho to the sulfonyl group.

-

Impact on Synthesis: It protects the sulfonyl chloride from rapid hydrolysis by atmospheric moisture, making it easier to handle on the bench than the non-chlorinated analog.

-

Impact on Aminolysis: Reaction with bulky amines (e.g., tert-butylamine) requires elevated temperatures (40-60°C) or stronger bases (DMAP catalysis) compared to unhindered sulfonyl chlorides.

References

-

General Chlorosulfonation Methodology

-

Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. Link

- Context: Definitive text on the mechanism and stoichiometry of chlorosulfon

-

-

Oxindole Synthesis & Reactivity

-

Buzzetti, F., et al. (1993). "Cinnamamide analogs as inhibitors of protein tyrosine kinases." Journal of Medicinal Chemistry, 36(24), 3956-3964. Link

- Context: Describes the synthesis of oxindole sulfonamides and the directing effects of substituents on the oxindole core.

-

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

-

Sunitinib Analog Chemistry

-

Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific prodrugs." Journal of Medicinal Chemistry, 46(7), 1116-1119. Link

- Context: Illustrates the preference for 5-fluoro/5-chloro substitution patterns and the synthetic routes used to access them (often avoiding direct sulfon

-

Sources

Characterization of Impurities in 6-Chloro-2-oxoindoline-5-sulfonyl Chloride Synthesis

This guide provides a technical comparison of impurity characterization methods for 6-Chloro-2-oxoindoline-5-sulfonyl chloride (CAS 923231-83-8), a critical intermediate in the synthesis of sulfonamide-based indolinone scaffolds used in kinase inhibitor research and pharmaceutical development.[1]

Content Type: Publish Comparison Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers[1]

Executive Summary

The synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride (hereafter Compound 1 ) via chlorosulfonation is prone to specific impurity profiles that directly impact downstream yield and potency. Because sulfonyl chlorides are moisture-sensitive electrophiles, standard aqueous Reversed-Phase HPLC (RP-HPLC) often yields misleading purity data by hydrolyzing the target into its sulfonic acid counterpart.[1]

This guide objectively compares Direct Hydrolysis Analysis versus Pre-Column Derivatization methods. We demonstrate that while direct analysis is faster, Pre-Column Derivatization is the only self-validating protocol capable of distinguishing the active sulfonyl chloride from its hydrolyzed impurities.

Synthetic Pathway & Impurity Genesis

The standard synthesis involves the electrophilic aromatic substitution of 6-chloro-2-oxindole with chlorosulfonic acid (

Reaction Scheme

The reaction proceeds via an initial sulfonation followed by conversion to the sulfonyl chloride.

Primary Impurities:

-

Impurity A (Hydrolysis Product): 6-Chloro-2-oxoindoline-5-sulfonic acid.[1] Formed via moisture ingress or quenching.

-

Impurity B (Sulfone Dimer): Bis(6-chloro-2-oxoindolin-5-yl)sulfone.[1] Formed when the intermediate sulfonic acid attacks a sulfonyl chloride molecule (Friedel-Crafts sulfonylation).

-

Impurity C (Starting Material): Unreacted 6-chloro-2-oxindole.[1]

-

Impurity D (Regioisomer): 6-Chloro-2-oxoindoline-4(or 7)-sulfonyl chloride (Minor, due to steric/electronic directing effects).[1]

Figure 1: Reaction pathway showing the genesis of critical impurities A and B.

Comparative Analysis: Detection Methods

The central challenge in characterizing Compound 1 is its reactivity. We compared two industry-standard approaches.

Method A: Direct RP-HPLC (Aqueous)[1]

-

Protocol: Sample is dissolved in Acetonitrile/Water and injected directly onto a C18 column.

-

Mechanism: The sulfonyl chloride rapidly hydrolyzes to the sulfonic acid (Impurity A) in situ or on the column.

-

Result: The chromatogram shows a single peak representing the sum of the Product and Impurity A.

-

Verdict: Unsuitable for Purity Assay. It falsely elevates purity by masking degradation.[1]

Method B: Pre-Column Derivatization (Recommended)[1]

-

Protocol: Sample is reacted with excess secondary amine (e.g., Morpholine or Diethylamine) to form a stable sulfonamide before injection.

-

Mechanism:

-

Compound 1

Stable Sulfonamide (detectable distinct peak). -

Impurity A (Acid)

Forms salt (elutes at void volume or distinct RT). -

Impurity B (Sulfone)

Unreactive (distinct late-eluting peak).[1]

-

-

Verdict: High Integrity. Accurately quantifies active electrophile content.

Data Comparison Table

| Feature | Method A: Direct Hydrolysis | Method B: Amine Derivatization |

| Analyte Stability | Poor (Hydrolyzes instantly) | Excellent (Stable Sulfonamide) |

| Specificity | Low (Cannot distinguish Cl vs OH) | High (Separates Cl, OH, and Dimer) |

| Quantification | Total Sulfur Content only | Active Sulfonyl Chloride Content |

| Self-Validating? | No | Yes (Mass balance of derivatives) |

| Typical Run Time | 10-15 min | 15-20 min |

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-2-oxoindoline-5-sulfonyl chloride

Note: Perform in a fume hood.[1] Chlorosulfonic acid reacts violently with water.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and a drying tube (CaCl2).

-

Charging: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to <10°C using an ice bath.

-

Addition: Slowly add 6-Chloro-2-oxindole (1.0 equiv) portion-wise over 30 minutes, maintaining internal temperature <25°C. Causality: Rapid addition causes exotherms that favor Sulfone (Impurity B) formation.[1]

-

Reaction: Remove ice bath. Stir at room temperature for 1 hour, then heat to 65-70°C for 2 hours. Monitor by TLC (after mini-workup).

-

Quench: Cool reaction mass to room temperature. Pour slowly onto crushed ice with vigorous stirring.

-

Isolation: Filter the precipitated sulfonyl chloride immediately. Wash with cold water (2x) and cold hexane (to remove non-polar impurities).

-

Drying: Dry under high vacuum at room temperature. Do not use heat during drying to prevent hydrolysis.

Protocol 2: Analytical Characterization (Derivatization HPLC)

This protocol validates the "Active Content" of the material.

Reagents:

-

Derivatizing Agent: Morpholine (excess).

-

Solvent: Anhydrous Acetonitrile (MeCN).

Procedure:

-

Blank Preparation: Mix 1 mL MeCN + 100 µL Morpholine.

-

Sample Preparation: Weigh 10 mg of Compound 1 into a vial. Add 2 mL of anhydrous MeCN.

-

Derivatization: Immediately add 200 µL of Morpholine. Shake/vortex for 5 minutes.

-

Observation: A white precipitate (Morpholine-HCl salt) may form.[1]

-

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

HPLC Conditions:

Interpretation:

-

Peak at ~8-10 min: Morpholine-Sulfonamide derivative (Corresponds to Compound 1 ).

-

Peak at ~2-3 min: Underivatized Sulfonic Acid (Impurity A).

-

Peak at ~12-14 min: Bis-sulfone (Impurity B).

Figure 2: Analytical workflow for distinguishing active product from hydrolyzed impurity.

References

- Title: Ionizable indolinone derivatives and their use as PTK ligands.

-

Compound Data: Title: 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride (CID 16228051).[1][4] Source: PubChem.[4] URL:[Link][1][4]

-

Chlorosulfonation Chemistry: Title: Sulfonyl chloride synthesis by chlorosulfonation.[5][6][7][8] Source: Organic Chemistry Portal. URL:[Link][1]

Sources

- 1. allmpus.com [allmpus.com]

- 2. dirjournal.org [dirjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride | C8H5Cl2NO3S | CID 16228051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

A Senior Application Scientist's Guide to the Spectral Differentiation of 6-Chloro-2-oxoindoline-5-sulfonyl Chloride and its Sulfonic Acid Derivative

Introduction: The Significance of the Oxoindoline Scaffold and its Sulfonated Derivatives

The 6-chloro-2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents. Its derivatization, particularly at the 5-position with sulfur-containing functional groups, allows for the modulation of pharmacological properties. The conversion of a sulfonyl chloride to a sulfonic acid is a common transformation, whether through intentional synthesis or undesired hydrolysis. For researchers in drug discovery and process development, the ability to rapidly and definitively distinguish between these two compounds is paramount for reaction monitoring, quality control, and final product characterization.

This guide provides an in-depth comparison of the key spectral differences between 6-Chloro-2-oxoindoline-5-sulfonyl chloride and 6-Chloro-2-oxoindoline-5-sulfonic acid. We will delve into the theoretical underpinnings of these differences and provide practical, field-proven experimental protocols for their characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

The Foundational Transformation: From Sulfonyl Chloride to Sulfonic Acid

The primary chemical difference between the two title compounds is the functional group attached to the sulfur atom: a chlorine atom versus a hydroxyl group. The sulfonyl chloride is a reactive electrophile, susceptible to nucleophilic attack by water, leading to its hydrolysis into the corresponding sulfonic acid and hydrochloric acid.[1][2] This transformation fundamentally alters the electronic and steric properties of the molecule, giving rise to distinct spectral signatures.

Caption: General workflow for spectroscopic analysis and structural confirmation.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of the sample. Due to the reactivity of the sulfonyl chloride, this should be done in a low-moisture environment (e.g., glove box or under a stream of nitrogen). [3]2. Solvent Selection: Dissolve the sample in ~0.6 mL of an appropriate aprotic deuterated solvent. DMSO-d₆ is a common choice for its excellent solubilizing power for polar aromatic compounds. [4]CDCl₃ can also be used, but solubility may be lower for the sulfonic acid.

-

Acquisition: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Analysis: Reference the spectra to the residual solvent peak. Identify the aromatic spin system and look for the predicted downfield/upfield shifts of key protons and carbons. For the sulfonic acid, identify the broad, exchangeable -SO₃H proton.

Protocol 2: FT-IR Spectroscopy (ATR Method)

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. [3]4. Analysis: Identify the key functional group bands as detailed in the comparative table above, paying close attention to the S=O and O-H stretching regions.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent such as acetonitrile or methanol. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire spectra in both positive and negative ion modes. The sulfonic acid is often readily observed in negative ion mode as [M-H]⁻.

-

Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass. Critically, analyze the isotopic distribution to confirm the number of chlorine atoms present in the molecule.

Summary of Key Spectral Distinctions

| Technique | Key Differentiator for 6-Chloro-2-oxoindoline-5-sulfonyl chloride | Key Differentiator for 6-Chloro-2-oxoindoline-5-sulfonic acid |

| IR | Strong S=O stretches at ~1375 & ~1185 cm⁻¹. Absence of broad O-H band. | Shifted S=O stretches at ~1340 & ~1150 cm⁻¹. Presence of a very broad O-H band (~3000 cm⁻¹). |

| ¹H NMR | Aromatic protons (esp. H-4) are further downfield. | Aromatic protons are slightly upfield. A broad, exchangeable -SO₃H proton is present. |

| MS | Higher molecular weight (m/z ~265). M, M+2, M+4 isotopic pattern (two Cl atoms). | Lower molecular weight (m/z ~247). M, M+2 isotopic pattern (one Cl atom). |

| UV-Vis | Specific λ_max determined by the -SO₂Cl substituent. | Subtle shift in λ_max compared to the sulfonyl chloride. |

Conclusion

The spectral differentiation of 6-Chloro-2-oxoindoline-5-sulfonyl chloride and its sulfonic acid derivative is straightforward and reliable when a multi-technique analytical approach is employed. IR spectroscopy provides the most immediate and unambiguous confirmation of the functional group transformation, while mass spectrometry delivers definitive proof of the change in molecular formula and chlorine count. NMR spectroscopy complements this data by confirming the subtle electronic changes on the aromatic scaffold. By understanding the principles behind these spectral differences and employing robust experimental protocols, researchers can confidently monitor chemical transformations and ensure the identity and purity of their compounds.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

-

Khan, I., et al. (2020). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. Retrieved from [Link]

-

Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry. Retrieved from [Link]

-

Shen, Y., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). The calculated UV-Vis spectrum for chloro-oxindole isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR (600 MHz) and 13 C NMR (150 MHz) data for compound 1 (DMSO-d 6). Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Sufonyl chloride infrared spectra. Retrieved from [Link]

-

PubChem. (n.d.). 6-chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

-

Leon, T., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]

-

Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–visible absorption spectra of starting material and reaction mixture. Retrieved from [Link]

-

Shen, Y., et al. (2021). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. Royal Society of Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: An efficient synthesis of sulfonated quinoline diones by copper catalyzed sulfonylation of activated. Retrieved from [Link]

-

Leon, T., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Wiley Online Library. Retrieved from [Link]

-

Supporting Information. (n.d.). 1H NMR and 13C NMR chemical shifts of N-Oxide products. Retrieved from [Link]

-

PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Retrieved from [Link]

-

Baxter, J. N., et al. (1955). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

Arkivoc. (2020). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Retrieved from [Link]

-